molecular formula C16H24O2 B14840825 1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene

1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene

Cat. No.: B14840825
M. Wt: 248.36 g/mol
InChI Key: ADFIKPQJHJPPQO-UHFFFAOYSA-N
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Description

1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene is an organic compound with the molecular formula C16H24O2. It is a benzene derivative with tert-butoxy, cyclopropoxy, and isopropyl substituents. This compound is primarily used in research settings and has various applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butoxy-3-cyclopropoxy-5-isopropylbenzene typically involves the alkylation of a benzene derivative with tert-butyl, cyclopropyl, and isopropyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride, cyclopropyl chloride, and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butoxy-3-cyclopropoxy-5-isopropylbenzene involves its interaction with molecular targets through its functional groups. The tert-butoxy and cyclopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the isopropyl group can enhance the compound’s lipophilicity. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of both tert-butoxy and cyclopropoxy groups provides a combination of steric hindrance and electronic effects, making it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-5-propan-2-ylbenzene

InChI

InChI=1S/C16H24O2/c1-11(2)12-8-14(17-13-6-7-13)10-15(9-12)18-16(3,4)5/h8-11,13H,6-7H2,1-5H3

InChI Key

ADFIKPQJHJPPQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)OC(C)(C)C)OC2CC2

Origin of Product

United States

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